![molecular formula C16H14O6 B600441 Hesperetin CAS No. 69097-99-0](/img/structure/B600441.png)
Hesperetin
Overview
Description
Hesperetin is a flavanone and the 4’-methoxy derivative of eriodictyol . It’s a naturally occurring flavanon-glycoside and the main flavonoid in lemons and sweet oranges . Hesperetin is a metabolite of hesperidin and is a polyphenolic component of citrus fruits . It has a role as an antioxidant, an antineoplastic agent, and a plant metabolite .
Synthesis Analysis
Hesperetin nanocrystals were synthesized and characterized in a study . The results revealed the successful fabrication of hesperetin nanocrystals with an average size of 100 nm . Another study discussed the synthesis and characterization of bioflavonoid complex based on hesperidin .
Molecular Structure Analysis
Hesperetin has three hydroxy groups located at the 3’-, 5- and 7-positions and an additional methoxy substituent at the 4’-position . Its molecular formula is C16H14O6 . A study investigated the molecular structure and spectrum of Hesperetin (HES) using Density Functional theory (DFT) and basis set 6-311G (d,p) .
Chemical Reactions Analysis
Hesperetin exhibits several pharmacological actions such as antihyperlipidemic, cardioprotective, antihypertensive, antidiabetic activities, which are mainly attributed to an antioxidant defense mechanism and suppression of pro-inflammatory cytokine production .
Physical And Chemical Properties Analysis
Hesperetin has a molar mass of 302.282 g·mol −1 and a melting point of 226–228 °C (439–442 °F; 499–501 K) . It is soluble in EtOH and alkalis . A study presented an efficient and simple solution to improve the preparations of antioxidant complexes based on hesperidin .
Scientific Research Applications
Pharmacokinetic Studies
Hesperetin has been used in pharmacokinetic (PK) studies in Wistar rats . A simple and sensitive method for the determination of hesperetin was necessary for these studies . This method utilized polarity-switching mode to acquire positive ion electrospray data for hesperidin and neohesperidin dihydrochalcone-d3, and negative ionization data for hesperetin .
Antioxidant Activity
Hesperetin has been found to exhibit significant antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-Inflammatory Activity
Hesperetin also exhibits anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants .
Anticancer Activity
Hesperetin has been found to have anticancer properties . It has been studied for its potential to inhibit the growth of cancer cells and reduce the spread of cancer .
Hepatoprotective Activity
Hesperetin has been found to have hepatoprotective activities . This means it has the potential to prevent damage to the liver .
Anti-Diabetes Activity
Hesperetin has been found to have anti-diabetes activity . It has been studied for its potential to help regulate blood sugar levels .
Neuroprotective Properties
A recent study reported profound neuroprotective properties for hesperetin in neurodegenerative diseases . Neuroprotective agents protect the nervous system from injury and degeneration .
Mechanism of Action
Hesperetin may have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions . It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and it reduces microsomal triglyceride transfer protein (MTP) activity .
properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274404, DTXSID70859446 | |
Record name | hesperetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to light tan powder; Faint fatty vanillic aroma | |
Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water, Soluble (in ethanol) | |
Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one | |
CAS RN |
520-33-2, 69097-99-0 | |
Record name | hesperetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | hesperetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.